N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzyl chloride, piperidine, and thiazolopyrimidine derivatives. The key steps may involve:
Nucleophilic substitution: Reacting 2,3-dimethoxybenzyl chloride with piperidine to form N-(2,3-dimethoxybenzyl)piperidine.
Thiazolopyrimidine formation: Synthesizing the thiazolopyrimidine core through cyclization reactions involving appropriate precursors.
Thioether formation: Coupling the thiazolopyrimidine derivative with N-(2,3-dimethoxybenzyl)piperidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar core structures.
Piperidine derivatives: Compounds containing the piperidine moiety.
Benzyl derivatives: Compounds with benzyl groups substituted with various functional groups.
Uniqueness
N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-28-15-8-6-7-14(17(15)29-2)11-22-16(27)12-30-20-18-19(23-13-24-20)25-21(31-18)26-9-4-3-5-10-26/h6-8,13H,3-5,9-12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVIVULJVSGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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